Broad Institute MLPCN Antifungal Resistance Screen: Target Compound EC50 of 4.0 µM Against C. albicans Hsp90 Versus >160 µM Counter-Screen Toxicity Window
In the Broad Institute's Reversing Antifungal Drug Resistance Project (Project ID 2037), propan-2-yl 5-[(dimethylcarbamoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (BDBM64542) was evaluated in a panel of cell-based assays targeting Hsp90 and calcineurin pathways in fluconazole-exposed Candida albicans [1]. In the confirmatory dose-titration assay (PubChem AID 2423), the compound exhibited an EC50 of 4.0 × 10³ nM (4.0 µM) for Hsp90-dependent antifungal activity [1]. By contrast, in the counter-screen toxicity assay performed in the absence of fluconazole (PubChem AID 2387), the compound showed an EC50 >1.60 × 10⁵ nM (>160 µM) [2]. This >40-fold window between target engagement and general cytotoxicity in mammalian fibroblasts is consistent with the Broad Institute's probe criteria requiring ≥10-fold specificity [3]. The positive control geldanamycin (GA), a macrocyclic lactam Hsp90 ATPase inhibitor, is used at 15 mM stock in the same assay platform [3], providing a class-level benchmark for Hsp90-targeting antifungals.
| Evidence Dimension | Hsp90-mediated antifungal EC50 vs. mammalian cell cytotoxicity EC50 in Candida albicans fluconazole-resistance reversal model |
|---|---|
| Target Compound Data | EC50 (antifungal, +fluconazole): 4.0 × 10³ nM (AID 2423); EC50 (cytotoxicity, −fluconazole): >1.60 × 10⁵ nM (AID 2387) |
| Comparator Or Baseline | Broad Institute probe criteria: ≥10-fold specificity window between fungal inhibition and mammalian cytotoxicity; Geldanamycin (positive control): macrocyclic Hsp90 ATPase inhibitor, 15 mM stock in same assay |
| Quantified Difference | >40-fold selectivity window (antifungal EC50 4.0 µM vs. mammalian cytotoxicity EC50 >160 µM) |
| Conditions | NIH 3T3 mammalian fibroblast model; C. albicans CaCi-2 strain; 48 h incubation at 37°C, 90% humidity; Alamar Blue fluorescence readout; ± 8 µg/mL fluconazole |
Why This Matters
A >40-fold therapeutic index in a phenotypic screen that captures cell permeability and target engagement simultaneously provides procurement-relevant evidence that the compound is a non-toxic hit worth follow-up, compared to analogs lacking this dual-assay characterization.
- [1] BindingDB. BDBM64542 Affinity Data: EC50 4.00E+3 nM. PubChem BioAssay AID 2423. Broad Institute MLPCN Reversing Antifungal Drug Resistance Project. View Source
- [2] BindingDB. BDBM64542 Affinity Data: EC50 >1.60E+5 nM. PubChem BioAssay AID 2387. Broad Institute Curated by PubChem BioAssay. View Source
- [3] PubChem BioAssay AID 2387. Fluorescence Cell-Based Secondary Assay to Measure Toxicity of Compounds Not in the Presence of Fluconazole. Broad Institute. Deposit: 2010-02-21. View Source
